molecular formula C7H13N B089598 Quinuclidine CAS No. 100-76-5

Quinuclidine

Cat. No. B089598
CAS RN: 100-76-5
M. Wt: 111.18 g/mol
InChI Key: SBYHFKPVCBCYGV-UHFFFAOYSA-N
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Description

Quinuclidine is an organic compound with the formula HC(C2H4)3N . It is a bicyclic amine that can be viewed as a tied back version of triethylamine . It is a colorless solid and is used as a reagent (base) and catalyst . It can be prepared by reduction of quinuclidone .


Synthesis Analysis

Quinuclidine can be synthesized by reduction of quinuclidone . In a study, new compounds were designed and synthesized based on the quinuclidinium heterocyclic core and the oxime functional group . The antimicrobial activity of these compounds was assessed against a panel of representative gram-positive and gram-negative bacteria .


Molecular Structure Analysis

Quinuclidine is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the cyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .


Chemical Reactions Analysis

Quinuclidine is a relatively strong organic base with pKa of the conjugate acid of 11.3 . It forms adducts with a variety of Lewis acids . Because of its compact structure, quinuclidine binds to trimethylborane more tightly than does triethylamine .


Physical And Chemical Properties Analysis

Quinuclidine has a boiling point of 149.5±8.0 °C at 760 mmHg . Its vapour pressure is 4.0±0.3 mmHg at 25°C . The enthalpy of vaporization is 38.6±3.0 kJ/mol . The flash point is 36.5±15.3 °C . The index of refraction is 1.513 .

Scientific Research Applications

1. Antimicrobial Agents

  • Application Summary : Quinuclidine is used to design and synthesize new compounds that act as potent antimicrobial agents. These compounds are based on the quinuclidinium heterocyclic core and the oxime functional group .
  • Methods of Application : The antimicrobial activity of these compounds is assessed against a panel of representative gram-positive and gram-negative bacteria .
  • Results : All compounds demonstrated potent activity against the tested microorganisms, with the minimum inhibitory concentration (MIC) values ranging from 0.25 to 256.00 μg/mL . Two quaternary compounds displayed the most potent and broad-spectrum activity against both gram-positive and gram-negative bacterial strains .

2. Hybrid Magnetic Materials

  • Application Summary : Quinuclidine is used in the development of new multifunctional hybrid materials, which combine organic and inorganic components in the same structure .
  • Methods of Application : The crystal engineering approach is used in these materials, focusing on the tuning of the organic cation, which is mainly responsible for obtaining both new plastic states at high temperature and electrical behavior below the plastic temperature .
  • Results : The organic–inorganic layered structure is the same in both compounds, the three-dimensional magnetic ordering disappears after the intercalation of crystallization water molecules .

3. Catalyst and Ligand

  • Application Summary : Quinuclidine acts as a catalyst, a chemical building block and is used in organic synthesis. It is employed to prepare quinine and alkaloids .
  • Methods of Application : It finds application as a ligand, which is useful in the studies of OsO4-catalyzed dihydroxylation of olefins .
  • Results : The use of Quinuclidine in these applications has proven to be effective, but the specific results or outcomes are not detailed in the source .

Safety And Hazards

Quinuclidine is toxic if swallowed and fatal in contact with skin . It causes skin irritation and serious eye damage . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

In the search for a new class of potential antimicrobial agents, ten new compounds were designed and synthesized based on the quinuclidinium heterocyclic core and the oxime functional group . The antimicrobial activity was assessed against a panel of representative gram-positive and gram-negative bacteria . All compounds demonstrated potent activity against the tested microorganisms, with the minimum inhibitory concentration (MIC) values ranging from 0.25 to 256.00 μg/mL .

properties

IUPAC Name

1-azabicyclo[2.2.2]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-4-8-5-2-7(1)3-6-8/h7H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBYHFKPVCBCYGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2057607
Record name Quinuclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Quinuclidine

CAS RN

100-76-5
Record name Quinuclidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-76-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinuclidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo[2.2.2]octane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Quinuclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2057607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Quinuclidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name QUINUCLIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XFX99FC5VI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15,100
Citations
LN Yakhontov - Advances in heterocyclic chemistry, 1970 - Elsevier
Publisher Summary This chapter focuses on general chemical properties and peculiarities of quinuclidine derivatives. Quinuclidine (l-azabicyclo[2.2.2]octane) is a heterocyclic system …
Number of citations: 16 www.sciencedirect.com
VK Aggarwal, I Emme, SY Fulford - The Journal of organic …, 2003 - ACS Publications
… We therefore tested a broader range of quinuclidine-based catalysts to … quinuclidine. We now report that there is a direct correlation between pK a and reaction rate and that quinuclidine …
Number of citations: 302 pubs.acs.org
A Radman Kastelic, R Odžak, I Pezdirc, K Sović… - Molecules, 2019 - mdpi.com
Developing new antibiotics is currently very important since antibiotic resistance is one of the biggest problems of global health today. In the search for a new class of potential …
Number of citations: 16 www.mdpi.com
IA O'Neil, JYQ Lai - Chemical Communications, 1999 - pubs.rsc.org
… 10 Quinuclidine N-oxide has been prepared by the oxidation of quinuclidine with 30% H2O2 … The quinuclidine nucleus is ideal since it is a rigid structure amenable to rapid modification. …
Number of citations: 18 pubs.rsc.org
G Grethe, HL Lee, T Mitt… - Journal of the American …, 1978 - ACS Publications
… -type cyclization would lead to a quinuclidine derivative having a potential aldehyde function … cyclization of this compound to a quinuclidine derivative by an intramolecular addition of an …
Number of citations: 40 pubs.acs.org
G Grethe, HL Lee, T Mitt… - Journal of the American …, 1978 - ACS Publications
… , the problem of forming the quinuclidine ring has been solved … of combining synthetic quinuclidine derivatives of correct … In summary, quinuclidine derivatives properly substituted …
Number of citations: 44 pubs.acs.org
SB Cammerer, C Jimenez, S Jones… - Antimicrobial agents …, 2007 - Am Soc Microbiol
… This paper describes the design and synthesis of quinuclidine derivatives as potential inhibitors of a key … In addition, we identified other quinuclidine derivatives that inhibit the growth of …
Number of citations: 50 journals.asm.org
W Xiao, X Wang, R Liu, J Wu - Chinese Chemical Letters, 2021 - Elsevier
… Among them, quinuclidine and its derivatives show different characters … quinuclidine and its derivatives as HAT catalysts and exhibits powerful synthetic potential by using quinuclidine …
Number of citations: 38 www.sciencedirect.com
AC Breman, G van der Heijden… - … A European Journal, 2016 - Wiley Online Library
… seven‐membered rings in the (original) quinuclidine skeleton. Five of these compounds were … This study shows that modification of the quinuclidine ring can have a substantial influence …
T Ishihara, H Kakuta, H Moritani, T Ugawa… - Chemical and …, 2004 - jstage.jst.go.jp
… Also, we had previously reported that a hydroxyl group at the 3-position of the quinuclidine … the quinuclidine moiety and the tricyclic system without a hydroxy group on the quinuclidine …
Number of citations: 35 www.jstage.jst.go.jp

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